H-D-Ser(Bzl)-OH.HCl

Description

BenchChem offers high-quality H-D-Ser(Bzl)-OH.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Ser(Bzl)-OH.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

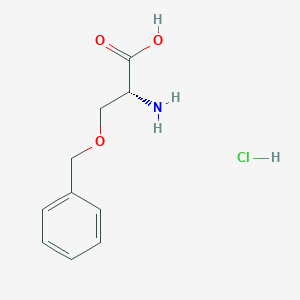

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJXTCPYWRWTDZ-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to H-D-Ser(Bzl)-OH.HCl: A Cornerstone for Advanced Peptide Synthesis

This guide provides a comprehensive technical overview of O-Benzyl-D-serine hydrochloride (H-D-Ser(Bzl)-OH.HCl), a critical protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its core chemical properties, structure, strategic applications, and the analytical methodologies required for its successful implementation in complex synthetic workflows.

Core Chemical Identity and Physicochemical Properties

H-D-Ser(Bzl)-OH.HCl is the hydrochloride salt of the D-enantiomer of serine, where the side-chain hydroxyl group is protected as a benzyl ether. This protection is fundamental to its utility, preventing unwanted side reactions during peptide synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(phenylmethoxy)propanoic acid;hydrochloride | [1] |

| Synonyms | O-Benzyl-D-serine hydrochloride, H-D-Ser(OBzl)-OH HCl | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1] |

| Molecular Weight | 231.67 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 169-174 °C (for the related D-serine benzyl ester hydrochloride) | [] |

| Solubility | Soluble in water (may require ultrasonication) | [2] |

Molecular Structure and Stereochemistry

The structure of H-D-Ser(Bzl)-OH.HCl is defined by a chiral center at the alpha-carbon, the D-configuration of which is crucial for the synthesis of peptides with specific biological activities. The key functional groups are the protonated amine (as a hydrochloride salt), the carboxylic acid, and the benzyl ether on the side chain.

Caption: 2D representation of H-D-Ser(Bzl)-OH.HCl highlighting the key functional groups and the D-stereochemistry at the alpha-carbon.

The Benzyl Protecting Group: A Strategic Choice in Peptide Synthesis

The benzyl (Bzl) group is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).[4][5] Its selection is a deliberate choice rooted in its chemical stability and selective lability.

Key Advantages:

-

Acid Stability: The benzyl ether is stable to the moderately acidic conditions (e.g., trifluoroacetic acid, TFA) used for the cleavage of the Nα-Boc group during the stepwise elongation of the peptide chain.[4]

-

Selective Removal: The Bzl group is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7]

-

Alternative Deprotection: For sensitive peptides, catalytic hydrogenolysis offers a milder deprotection method, yielding the free hydroxyl group and toluene as a byproduct.[6][8]

Caption: Logical workflow of Boc/Bzl solid-phase peptide synthesis (SPPS), illustrating the stability of the benzyl protecting group during chain elongation and its removal during the final cleavage step.

Synthesis and Purification

The synthesis of H-D-Ser(Bzl)-OH.HCl typically involves the benzylation of the hydroxyl group of a suitably N-protected D-serine derivative, followed by the deprotection of the N-terminal group and salt formation. While specific patented methods exist for related compounds, a general laboratory-scale synthesis can be conceptualized.[9]

Illustrative Synthetic Protocol:

-

N-Protection of D-Serine: D-serine is first protected at the N-terminus, for example, with a Boc group, to yield Boc-D-Ser-OH.

-

Benzylation of the Side Chain: The hydroxyl group of Boc-D-Ser-OH is then benzylated using benzyl bromide (BnBr) in the presence of a suitable base (e.g., sodium hydride) in an inert solvent like THF.

-

N-Deprotection and Salt Formation: The Boc group is removed with an acid such as HCl in an organic solvent (e.g., dioxane or diethyl ether). This step simultaneously deprotects the amine and forms the hydrochloride salt.

-

Crystallization and Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure H-D-Ser(Bzl)-OH.HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of H-D-Ser(Bzl)-OH.HCl before its use in peptide synthesis.

| Analytical Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >98%). Chiral HPLC can be used to confirm enantiomeric purity. |

| ¹H NMR Spectroscopy | Characteristic peaks corresponding to the aromatic protons of the benzyl group (δ ≈ 7.3 ppm), the benzylic CH₂ (δ ≈ 4.5 ppm), and the α- and β-protons of the serine backbone. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 196.09. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorptions for the N-H stretches of the ammonium salt, the C=O stretch of the carboxylic acid, and the C-O-C stretch of the benzyl ether. |

| Optical Rotation | A specific rotation value confirming the D-configuration. |

A variety of chromatographic and spectroscopic methods are employed for the analysis of protected amino acids.[10] HPLC is particularly powerful for assessing purity.[11] For absolute quantification and compositional verification after synthesis, amino acid analysis (AAA) is the gold standard, although this requires hydrolysis of the final peptide.[][13]

Applications in Drug Development and Research

H-D-Ser(Bzl)-OH.HCl is a valuable building block in the synthesis of a wide range of biologically active peptides.[14] The incorporation of D-amino acids can confer resistance to enzymatic degradation, leading to peptides with improved pharmacokinetic profiles.

Notable applications include:

-

Synthesis of Peptide Hormones and Analogs: Used in the synthesis of analogs of hormones like somatostatin and gonadotropin-releasing hormone (GnRH) to enhance stability and activity.[15]

-

Development of Therapeutic Peptides: A key component in the synthesis of peptide-based drugs for various therapeutic areas, including oncology and metabolic diseases.[16]

-

Neuropharmacology Research: The D-serine scaffold is of interest in neuroscience, and its derivatives are used to create probes and potential therapeutics targeting receptors like the NMDA receptor.[][17]

Handling and Storage

H-D-Ser(Bzl)-OH.HCl should be handled in a well-ventilated area, using appropriate personal protective equipment. It is typically stored in a cool, dry place, often at temperatures between 2-8 °C, to ensure long-term stability.[]

References

-

Aapptec Peptides. Boc-Ser(Bzl)-OH [23680-31-1]. [Link]

-

PubChem. H-Ser(Bzl)-OH.HCl | C10H14ClNO3 | CID 66820496. National Institutes of Health. [Link]

-

Aapptec Peptides. H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

PubChem. H-D-Ser(Bzl)-OH.HCl | C10H14ClNO3 | CID 53229898. National Institutes of Health. [Link]

-

PubChem. D-Serine benzyl ester hydrochloride | C10H14ClNO3 | CID 11776084. National Institutes of Health. [Link]

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

Agilent Technologies. Amino Acid Analysis. [Link]

- Nestor, J. J., et al. (1993). Temporary minimal protection synthesis of serine-containing polypeptides. U.S.

-

U.S. Pharmacopeia. Amino acid analysis. [Link]

- Google Patents. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.

-

PubMed. Amino acid analysis. [Link]

-

Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

PubChem. N-benzyl-d-serine methyl ester hydrochloride | C11H16ClNO3 | CID 11160929. National Institutes of Health. [Link]

-

ScenTree. Dihydroeugenol (CAS N° 2785-87-7). [Link]

-

Mutter, M., & Beyermann, M. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). [Link]

-

Ghasemzadeh, A., et al. (2019). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands. [Link]

-

Pennington, M. W. (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. In Peptide synthesis protocols (pp. 41-62). Humana Press. [Link]

-

PubChem. 4-Propylguaiacol | C10H14O2 | CID 17739. National Institutes of Health. [Link]

-

Jafari, S., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Pharmaceutics. [Link]

Sources

- 1. H-D-Ser(Bzl)-OH.HCl | C10H14ClNO3 | CID 53229898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 10. alfachemic.com [alfachemic.com]

- 11. agilent.com [agilent.com]

- 13. usp.org [usp.org]

- 14. chemimpex.com [chemimpex.com]

- 15. chimia.ch [chimia.ch]

- 16. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 17. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Research Applications of O-Benzyl-D-serine Hydrochloride Salt

Abstract

O-Benzyl-D-serine hydrochloride is a protected amino acid derivative of paramount importance in modern biochemical and pharmaceutical research. As a stereochemically defined building block, its utility extends from the intricate workflows of peptide synthesis to the rational design of novel therapeutics targeting the central nervous system. The strategic placement of a benzyl group on the side-chain hydroxyl function of D-serine serves a critical purpose: it prevents unwanted side reactions during chemical synthesis while maintaining the integrity of the chiral center. This guide provides an in-depth exploration of the core applications of O-Benzyl-D-serine hydrochloride, elucidating the scientific principles behind its use, presenting field-proven experimental protocols, and offering insights into its role in advancing drug discovery and development.

Foundational Principles: Understanding O-Benzyl-D-serine Hydrochloride

The Biological Significance of D-Serine

While L-amino acids are the canonical constituents of proteins, the D-enantiomer of serine plays a vital and distinct role, particularly in the mammalian brain. D-serine is now recognized as the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor, binding to its glycine site.[1][2] This interaction is essential for mediating NMDA receptor activity, which is fundamental for synaptic plasticity, learning, and memory.[2] Consequently, D-serine and its derivatives are of immense interest for researchers investigating neurological pathways and developing treatments for conditions like schizophrenia and Alzheimer's disease.[2][3]

The Rationale for O-Benzyl Protection in Synthesis

The hydroxyl group (-OH) on the side chain of serine is nucleophilic and can participate in undesirable side reactions during chemical synthesis, particularly during the activation of the carboxyl group for peptide bond formation. To circumvent this, a protecting group is installed. The benzyl group (Bzl) is an ideal choice for this role due to several key advantages:

-

Stability: It is robust and stable under the standard conditions of both solution-phase and solid-phase peptide synthesis (SPPS), including acidic and basic treatments used for Nα-protecting group removal (e.g., piperidine for Fmoc).[4]

-

Orthogonality: The benzyl group can be removed under conditions that do not affect many other protecting groups. The most common method for its cleavage is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which is a mild and highly selective process.[4]

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, presenting as a white crystalline powder that is more convenient for laboratory use.[]

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in experimental design.

| Property | Value | Source(s) |

| Synonyms | H-D-Ser(Bzl)-OH·HCl, (R)-2-Amino-3-benzyloxypropionic acid hydrochloride | [6] |

| CAS Number | 1233494-98-8 | [6] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [6] |

| Molecular Weight | 231.68 g/mol | [6] |

| Appearance | White to off-white powder | [7] |

| Purity | ≥98% to ≥99% | [6] |

| Storage Conditions | Store at 0-8 °C or room temperature | [6][7] |

Core Application: Advanced Peptide Synthesis

The primary application of O-Benzyl-D-serine is as a crucial building block in the synthesis of peptides, particularly those requiring D-amino acids to enhance biological activity or increase resistance to enzymatic degradation.[4][]

Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the efficient construction of peptide chains on a solid resin support. The incorporation of O-Benzyl-D-serine follows a well-established cycle of deprotection and coupling. The diagram below illustrates a typical workflow using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the cycle for incorporating O-Benzyl-D-serine.

Detailed Protocol: Fmoc-SPPS Coupling of O-Benzyl-D-serine

This protocol outlines the manual coupling of Fmoc-protected O-Benzyl-D-serine onto a resin-bound peptide chain.

Objective: To covalently link O-Benzyl-D-serine to the N-terminus of a growing peptide chain on a solid support.

Materials:

-

Peptidyl-resin (with free N-terminal amine)

-

Fmoc-O-Benzyl-D-serine

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), HPLC grade

-

Washing Solvents: DCM (Dichloromethane), Isopropanol

-

Kaiser Test Kit (for monitoring reaction completion)

Methodology:

-

Resin Preparation:

-

Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.

-

Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.

-

-

Activation of O-Benzyl-D-serine:

-

In a separate vial, dissolve Fmoc-O-Benzyl-D-serine (3 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF.

-

Add DIEA (6 eq.) to the mixture.

-

Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

-

Causality: HBTU efficiently converts the carboxylic acid into a highly reactive acyl-O-benzotriazole ester, which readily reacts with the resin's free amine. DIEA acts as a non-nucleophilic base to facilitate this process and neutralize the resulting protonated amine.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the washed, deprotected resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

-

Monitoring and Completion:

-

Take a small sample of resin beads and perform a Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have reacted and the coupling is complete.

-

If the test is positive, allow the reaction to proceed for another hour or consider a double-coupling step.

-

-

Post-Coupling Wash:

-

Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

-

Deprotection: Selective Removal of the Benzyl Group

After the full peptide has been assembled and cleaved from the resin, the O-benzyl group is typically removed via catalytic hydrogenolysis.

Protocol: Catalytic Hydrogenolysis

-

Dissolve the crude, side-chain protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

-

Add Palladium on carbon (Pd/C, 10% w/w) catalyst to the solution (typically 10-20% of the peptide weight).

-

Secure the reaction flask to a hydrogenation apparatus.

-

Purge the system with hydrogen gas and maintain a positive hydrogen pressure (typically 1-3 atm).

-

Stir the reaction vigorously at room temperature for 4-24 hours.

-

Monitor the reaction's progress by HPLC or Mass Spectrometry.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the deprotected peptide.

Applications in Neuroscience and Drug Discovery

The unique biological role of D-serine makes its derivatives, like O-Benzyl-D-serine, valuable tools in neuropharmacology and medicinal chemistry.[3][8]

Rationale: Designing Novel NMDA Receptor Modulators

By incorporating O-Benzyl-D-serine into peptides or small molecules, researchers can design novel compounds that target the NMDA receptor.[3] The D-configuration can confer increased stability against proteolysis, potentially leading to longer-lasting therapeutic effects. The overall molecule can be engineered to improve properties like blood-brain barrier permeability or selectivity for specific NMDA receptor subtypes.

The diagram below illustrates the fundamental role of D-serine at the glutamatergic synapse, the target of such rationally designed drugs.

Sources

- 1. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Strategic Use of H-D-Ser(Bzl)-OH.HCl in Peptide Synthesis

Foreword: The Critical Role of Protected Amino Acids in Modern Peptide Therapeutics

The precise assembly of amino acids to form peptides with specific biological functions is the cornerstone of modern therapeutic peptide development. The success of this endeavor hinges on the strategic use of protecting groups, which act as temporary shields for reactive functionalities, guiding the formation of peptide bonds with high fidelity. Among the repertoire of protected amino acids, serine derivatives demand particular attention due to the nucleophilic nature of their side-chain hydroxyl group. This guide provides a comprehensive, field-proven analysis of H-D-Ser(Bzl)-OH.HCl , a key building block for incorporating the non-natural D-serine residue into synthetic peptides. We will delve into the molecular logic behind its structure, its primary application within the Boc/Bzl synthesis paradigm, and the critical experimental considerations required to ensure successful and high-purity peptide synthesis.

Molecular Profile: Deconstructing H-D-Ser(Bzl)-OH.HCl

To fully appreciate the utility of H-D-Ser(Bzl)-OH.HCl, it is essential to understand the specific function of each of its constituent parts. The molecule is not merely a D-serine variant; it is a carefully engineered tool for the peptide chemist.

-

The D-Serine Core : The use of a D-amino acid is a common strategy in medicinal chemistry to enhance peptide stability. Natural peptides composed of L-amino acids are often susceptible to rapid degradation by endogenous proteases. The incorporation of a D-isomer at a specific position can render the adjacent peptide bond resistant to enzymatic cleavage, thereby increasing the peptide's in vivo half-life.

-

The Benzyl (Bzl) Side-Chain Protecting Group : The hydroxyl group (-OH) on the serine side chain is reactive and can interfere with the peptide coupling process.[1] Unwanted side reactions, such as O-acylation by the activated carboxyl group of the incoming amino acid, can lead to the formation of branched impurities and terminate chain elongation.[2] The benzyl (Bzl) group, a phenylmethyl ether, effectively masks this hydroxyl group.[3] Its selection is intrinsically linked to the overall synthesis strategy, as its stability and cleavage conditions must be orthogonal to the temporary Nα-protecting group.[4]

-

The Hydrochloride (HCl) Salt : Amino acids are often supplied as hydrochloride salts to improve their stability, solubility, and handling characteristics.[5][6] The free amine of the amino acid can be susceptible to degradation over time. Forming the HCl salt protonates the amine, creating a more stable, crystalline solid with an extended shelf life.[5] This form also enhances solubility in certain organic solvents used during the coupling reaction.[6]

}

Core Application: The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The choice of protecting groups dictates the entire workflow of peptide synthesis. H-D-Ser(Bzl)-OH.HCl is predominantly utilized in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of SPPS.[7] This approach is defined by the use of two different classes of acid-labile protecting groups that can be removed selectively by varying the acid strength.[8]

-

Nα-Protection (Temporary) : The α-amino group is protected by the Boc group, which is labile to moderate acids like trifluoroacetic acid (TFA). It is removed at the start of each coupling cycle.[9]

-

Side-Chain Protection (Permanent) : Side chains, like the hydroxyl of serine, are protected with groups that are stable to TFA but are cleaved by a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7][10] The benzyl group is a classic example of such a protecting group.

This "quasi-orthogonal" system allows for the selective deprotection of the Nα-terminus for chain elongation while the side chains remain protected until the final cleavage step.[4] The benzyl group's stability to the repetitive TFA treatments used for Boc removal is the cornerstone of this methodology.[7]

Comparison with Fmoc/tBu Strategy

In the more modern and widely used Fmoc/tBu strategy, the Nα-Fmoc group is removed by a base (e.g., piperidine), while the side-chain protecting groups are acid-labile (e.g., tert-butyl, Trt).[3] For serine in Fmoc-SPPS, a tert-butyl ether (tBu) is the most common protecting group because it is cleaved by the final TFA cocktail, ensuring orthogonality with the base-labile Fmoc group.[11] The benzyl group is generally incompatible with standard Fmoc strategies because its removal requires harsh acids that are not typically used, and it is stable to the basic conditions of Fmoc deprotection.

Experimental Protocols & Methodologies

The successful incorporation of H-D-Ser(Bzl)-OH.HCl requires meticulous attention to standard SPPS protocols. The following provides a generalized, yet detailed, workflow for its use in automated or manual Boc-SPPS.

Protocol 1: Incorporation of Boc-D-Ser(Bzl)-OH into a Peptide Chain

Note: H-D-Ser(Bzl)-OH.HCl must first be Nα-protected with a Boc group to be used in this synthesis. The resulting Boc-D-Ser(Bzl)-OH is the species used for coupling.

-

Resin Preparation : Start with the peptide-resin from the previous cycle, which has a free N-terminal amine following the Boc deprotection step. Swell the resin in dichloromethane (DCM) and then N,N-dimethylformamide (DMF).

-

Neutralization : Neutralize the protonated N-terminus (resulting from the acidic Boc deprotection) with a solution of a hindered base, typically 10% diisopropylethylamine (DIEA) in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Activation : In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add DIEA (2 equivalents relative to HBTU) to begin the activation process. This pre-activation step is crucial to prevent side reactions like guanidinylation of the free amine on the resin.[2]

-

Coupling Reaction : Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring : Perform a qualitative ninhydrin test (Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Washing : Upon completion, drain the reaction vessel and wash the resin extensively with DMF, DCM, and isopropanol to remove excess reagents and byproducts. The resin is now ready for the next cycle, starting with Boc deprotection.

Start [label="Start of Cycle:\nPeptide-Resin with\nN-terminal Boc Group", shape=ellipse, fillcolor="#FBBC05"]; Deprotection [label="Step 1: Nα-Boc Deprotection\n(e.g., 25-50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Step 2: Washing\n(DCM, IPA, DMF)"]; Neutralization [label="Step 3: Neutralization\n(e.g., 10% DIEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Step 4: Washing\n(DMF)"]; Coupling [label="Step 5: Coupling\n(Activated Boc-D-Ser(Bzl)-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash3 [label="Step 6: Washing\n(DMF, DCM)"]; End [label="End of Cycle:\nPeptide-Resin Elongated\nby one D-Ser(Bzl) Residue", shape=ellipse, fillcolor="#FBBC05"];

Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> Wash3; Wash3 -> End; }

Protocol 2: Final Cleavage and Benzyl Group Deprotection

-

Resin Preparation : After the full peptide sequence is assembled, wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.

-

Cleavage Cocktail Preparation : Prepare the cleavage cocktail in a well-ventilated fume hood. A standard "high HF" cleavage cocktail consists of anhydrous hydrofluoric acid (HF) and a scavenger, such as anisole (cresol or thioanisole are also used), in a 9:1 ratio. The scavenger is critical to trap the reactive benzyl cations that are released during deprotection, preventing them from causing side reactions like alkylating sensitive residues (e.g., Trp, Met, Cys).[12][13]

-

Cleavage Reaction : Cool a specialized HF cleavage apparatus to -5 to 0 °C. Place the dried resin in the reaction vessel and add the pre-chilled cleavage cocktail. Stir the reaction for 1-2 hours at 0 °C.

-

HF Removal : After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

-

Peptide Precipitation : Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

-

Isolation and Purification : Centrifuge the suspension, decant the ether, and wash the peptide pellet several times with cold ether. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

While the benzyl group is robust, its use is not without potential challenges. Awareness of these issues is key to troubleshooting and optimizing synthesis outcomes.

-

Incomplete Cleavage : The benzyl ether bond is very stable. Incomplete cleavage can occur if the HF reaction time is too short or the temperature is too high, leading to a final product that still contains the benzyl group. This necessitates careful optimization of the cleavage protocol.

-

Acid-Catalyzed N→O Acyl Shift : In peptides containing serine or threonine, strong acid conditions can sometimes promote the migration of a peptide bond from the backbone nitrogen to the side-chain oxygen, forming a more labile ester linkage.[2][14] This can lead to chain fragmentation. While this reaction is reversible with a mild base treatment, it is a potential source of impurity. The use of robust protecting groups like Bzl minimizes the availability of the free hydroxyl group for such reactions during synthesis.

-

Alkylation of Sensitive Residues : As mentioned, the benzyl cation generated during HF cleavage is a potent electrophile.[12] Without effective scavengers, it can irreversibly modify residues like Tryptophan, Methionine, and Cysteine.[13] The choice and concentration of scavengers in the cleavage cocktail must be tailored to the peptide's sequence.

Data Summary: A Comparative Overview of Serine Protecting Groups

The selection of a protecting group is a critical decision point in peptide synthesis strategy. The table below summarizes the key characteristics of the most common serine side-chain protecting groups.

| Protecting Group | Abbreviation | Common Synthesis Strategy | Deprotection Conditions | Orthogonality & Key Considerations |

| Benzyl | Bzl | Boc/Bzl | Strong acid (e.g., HF, TFMSA); Catalytic Hydrogenolysis[10][15] | Stable to TFA (for Boc removal). Incompatible with standard Fmoc strategy. Requires strong acids and scavengers for cleavage. |

| tert-Butyl | tBu | Fmoc/tBu | Strong acid (e.g., TFA cocktail)[3][11] | Orthogonal to base-labile Fmoc group. Cleaved simultaneously with resin cleavage in Fmoc-SPPS. Most common choice for Fmoc strategy. |

| Trityl | Trt | Fmoc/tBu | Mildly acidic conditions (e.g., 1-5% TFA in DCM)[3] | Highly acid-labile. Allows for selective on-resin deprotection of the serine side chain for subsequent modification (e.g., phosphorylation). |

Conclusion

H-D-Ser(Bzl)-OH.HCl is a specialized and indispensable reagent for the synthesis of peptides containing D-serine, particularly within the framework of the Boc/Bzl solid-phase synthesis strategy. The benzyl group provides robust protection for the serine hydroxyl side chain, preventing unwanted O-acylation and ensuring the linear integrity of the growing peptide. Its stability to the repetitive TFA treatments required for Boc removal, coupled with its lability to strong acids like HF in the final cleavage step, exemplifies the principle of selective deprotection that underpins successful peptide synthesis. While the Boc/Bzl strategy has been largely succeeded by the milder Fmoc/tBu chemistry for routine synthesis, it remains a powerful and relevant technique for specific applications and complex peptides. A thorough understanding of the role of each component of H-D-Ser(Bzl)-OH.HCl, from its stereochemistry to its protective moieties, empowers researchers to make informed strategic decisions, troubleshoot potential side reactions, and ultimately achieve the synthesis of high-purity, high-stability peptide therapeutics.

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]

-

Bofill, J. M., & Albericio, F. (2004). Serine and Threonine Ligation. PNAS. Available at: [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

-

Bar-Zeev, M., et al. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

-

Bennett, C. S., et al. (2009). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Fruton, J. S. (1942). Synthesis of Peptides of l-Serine. Journal of Biological Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). H-D-Ser(Bzl)-OH.HCl. PubChem Compound Database. Available at: [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

-

Quora. (2017). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Quora. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). H-Ser(Bzl)-OH.HCl. PubChem Compound Database. Available at: [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

-

Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

-

SlideShare. (2016). Spps and side reactions in peptide synthesis. SlideShare. Available at: [Link]

-

AAPPTec. (n.d.). H-D-Ser(Bzl)-OH HCl. AAPPTec. Available at: [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]

-

Wang, F., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids. Available at: [Link]

-

Thompson, D. A., & Muir, T. W. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Available at: [Link]

-

AAPPTec. (n.d.). Boc-Ser(Bzl)-OH. AAPPTec. Available at: [Link]

- Coy, D. H., & Hocart, S. J. (1993). Temporary minimal protection synthesis of serine-containing polypeptides. U.S. Patent No. 5,212,288.

-

ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?. ResearchGate. Available at: [Link]

-

Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

-

Varkey, J. T., & Gopi, H. N. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research. Available at: [Link]

-

Li, J., et al. (2018). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology. Available at: [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. quora.com [quora.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 15. Amino Protecting Group-Benzyl Series [en.highfine.com]

H-D-Ser(Bzl)-OH.HCl: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Application of O-Benzyl-D-serine Hydrochloride in Peptide Synthesis and Drug Discovery

Introduction

H-D-Ser(Bzl)-OH.HCl, chemically known as O-Benzyl-D-serine hydrochloride, is a pivotal protected amino acid derivative extensively utilized in the fields of peptide chemistry and pharmaceutical development. Its unique structural characteristics, featuring a benzyl ether protecting group on the hydroxyl function of the D-serine side chain, render it an indispensable building block for the synthesis of complex peptides and peptidomimetics. The D-configuration of the chiral center is of particular interest for the development of peptides with enhanced enzymatic stability and unique pharmacological profiles. This technical guide provides a comprehensive overview of H-D-Ser(Bzl)-OH.HCl, encompassing its physicochemical properties, synthesis, analytical characterization, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of H-D-Ser(Bzl)-OH.HCl is fundamental for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1233494-98-8 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [1] |

| Molecular Weight | 231.68 g/mol | [1] |

| Appearance | White to off-white powder | [] |

| Storage | Store at room temperature | [1] |

Synthesis of H-D-Ser(Bzl)-OH.HCl

The synthesis of H-D-Ser(Bzl)-OH.HCl involves a multi-step process that begins with the protection of the hydroxyl group of D-serine as a benzyl ether. This is a critical step to prevent unwanted side reactions during subsequent synthetic transformations. The general synthetic strategy involves the benzylation of a suitably N-protected D-serine derivative, followed by the deprotection of the amino group and subsequent formation of the hydrochloride salt.

A plausible synthetic route, based on established chemical principles for amino acid modification, is outlined below. It is imperative to note that while this represents a scientifically sound approach, specific reaction conditions may require optimization.

Diagram: Synthetic Pathway for H-D-Ser(Bzl)-OH.HCl

Caption: General synthetic scheme for H-D-Ser(Bzl)-OH.HCl.

Experimental Protocol: Synthesis of O-Benzyl-D-serine

This protocol outlines a general procedure for the synthesis of the free amino acid, O-Benzyl-D-serine, which is the precursor to the hydrochloride salt.

Step 1: N-protection of D-Serine (e.g., with Boc anhydride) [3]

-

Dissolve D-serine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide solution.

-

Cool the solution to 0°C using an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH of the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Perform an aqueous work-up to isolate the N-Boc-D-serine.

Step 2: Benzylation of the Hydroxyl Group

-

Dissolve the N-Boc-D-serine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the hydroxyl group.

-

Slowly add benzyl bromide to the reaction mixture.

-

Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction carefully with water and perform an extractive work-up to isolate the N-Boc-O-Benzyl-D-serine.

Step 3: N-deprotection to yield O-Benzyl-D-serine [4]

-

Dissolve the N-Boc-O-Benzyl-D-serine in a suitable solvent, such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to obtain the crude O-Benzyl-D-serine as its corresponding salt.

Step 4: Formation of the Hydrochloride Salt

-

If the N-deprotection was performed with TFA, the resulting trifluoroacetate salt can be converted to the hydrochloride salt by dissolving the crude product in a minimal amount of water and adding hydrochloric acid, followed by precipitation with a suitable organic solvent like acetone.

-

Alternatively, dissolving the free base of O-Benzyl-D-serine in a solvent like diethyl ether and bubbling with dry HCl gas will precipitate the desired hydrochloride salt.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of H-D-Ser(Bzl)-OH.HCl is as a building block in solid-phase peptide synthesis (SPPS). The benzyl group serves as a robust protecting group for the serine side-chain hydroxyl group, preventing undesirable side reactions during peptide chain elongation. It is typically used in conjunction with either the Boc/Bzl or Fmoc/tBu protection strategies.

Diagram: SPPS Cycle with H-D-Ser(Bzl)-OH.HCl (as Fmoc-D-Ser(Bzl)-OH)

Caption: A single cycle of solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-D-Ser(Bzl)-OH in SPPS

This protocol outlines the general steps for incorporating an Fmoc-protected O-Benzyl-D-serine residue into a growing peptide chain on a solid support.[5][6]

1. Resin Swelling:

-

Swell the appropriate resin (e.g., Rink amide resin for peptide amides) in a suitable solvent like dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.

3. Coupling:

-

In a separate vessel, activate the Fmoc-D-Ser(Bzl)-OH (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete acylation.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

4. Washing:

-

After the coupling is complete, wash the resin extensively with DMF and then with a solvent like dichloromethane (DCM) to remove all soluble reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Benzyl Group Deprotection

-

In the Boc/Bzl strategy , a strong acid such as anhydrous hydrogen fluoride (HF) is typically used for the final cleavage and deprotection.[3] Scavengers like anisole are added to prevent side reactions.

-

In the Fmoc/tBu strategy , a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), is used.[7] This cocktail also contains scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive residues from reactive cationic species generated during the cleavage process. The benzyl group is labile to these strong acidic conditions.

Analytical Characterization

The purity and identity of H-D-Ser(Bzl)-OH.HCl and the resulting peptides are typically assessed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for determining the purity of the protected amino acid and the final peptide. Chiral HPLC can be employed to assess the enantiomeric purity of H-D-Ser(Bzl)-OH.HCl.[8][9]

-

Typical Conditions for Purity Analysis:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%).

-

Detection: UV absorbance at a wavelength where the aromatic benzyl group absorbs (around 254 nm).

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of H-D-Ser(Bzl)-OH.HCl. The characteristic signals for the benzyl group and the amino acid backbone can be readily identified. While specific spectra for the title compound are not widely published, the spectra of related serine derivatives can be used for comparison.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the protected amino acid and the final synthesized peptide.

Conclusion

H-D-Ser(Bzl)-OH.HCl is a valuable and versatile building block for the synthesis of D-serine-containing peptides. Its benzyl ether protecting group provides the necessary stability during peptide chain elongation while being readily removable under standard final cleavage conditions. A thorough understanding of its synthesis, properties, and application in solid-phase peptide synthesis is crucial for researchers and scientists in the fields of medicinal chemistry and drug development. The protocols and information provided in this guide serve as a comprehensive resource for the successful utilization of this important synthetic tool.

References

- Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.

- Benchchem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.

- Coconote. (2025). Peptide Synthesis and Protecting Groups.

- Benchchem. (2025).

- International Journal of Advanced Research. (2019).

- BOC Sciences. D-Amino Acids.

- Methods in Molecular Biology. (2014). Methods and protocols of modern solid phase peptide synthesis.

- ChemSrc. H-D-Ser(OBzl)-OH HCl | CAS#:1233494-98-8.

- National Institutes of Health. (2022). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).

- Benchchem. (2025).

- UCI Department of Chemistry.

- ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Sigma-Aldrich. O-Benzyl- D -serine = 99.0 10433-52-0.

- ResearchGate. (2020). Aqueous MW Eco-Friendly Protocol for Amino Group Protection.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Benchchem. (2025).

- PrepChem.com. Synthesis of Ac-Ser(Bzl)-OH.

- Aapptec Peptides. H-Ser(Bzl)-OH HCl, O-Benzyl-L-serine hydrochloride salt.

- Benchchem. (2025). Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids.

- ACS Publications. (2021). NMR-Based Methods for Protein Analysis | Analytical Chemistry.

- PubChem. D-Serine benzyl ester hydrochloride.

- PMC. (2019). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes.

- ChemScene. 1233494-98-8 | O-Benzyl-D-serine hydrochloride.

- NMR-Bio. (2025).

- BOC Sciences. CAS 151651-44-4 D-Serine benzyl ester hydrochloride.

- MedChemExpress.

- RSC Publishing. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D.

- Biosynth.

- International Journal of Advanced Research. (2019).

- PMC. (2016). Separation and detection of D-/L-serine by conventional HPLC.

- Google Patents. CN105646252A - Synthesis method of H-SER-NH2HCL*.

- HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.

- ChemicalBook. O-BENZYL-L-SERINE synthesis.

- Guidechem.

Sources

- 1. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. chem.uci.edu [chem.uci.edu]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]

An In-Depth Technical Guide to H-D-Ser(Bzl)-OH.HCl: Physicochemical Characteristics and Analytical Methodologies

This guide provides a comprehensive technical overview of H-D-Ser(Bzl)-OH.HCl, the hydrochloride salt of O-benzyl-D-serine. As a crucial chiral building block, this compound is integral to advanced peptide synthesis and the development of novel peptide-based therapeutics. We will explore its fundamental physicochemical properties, detail robust analytical methodologies for its characterization, and discuss its primary applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Role of O-Benzyl-D-serine in Peptide Chemistry

H-D-Ser(Bzl)-OH.HCl is a protected form of the non-proteinogenic amino acid D-serine. In the complex, multi-step process of peptide synthesis, protecting reactive side chains is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The benzyl (Bzl) group serves as a robust ether-based protecting group for the hydroxyl function of the serine side chain. This protection is notably stable under the conditions required for removing common N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), making it a versatile tool in both solid-phase and solution-phase peptide synthesis strategies.[1]

The incorporation of D-amino acids, such as D-serine, is a key strategy in modern drug design to enhance the metabolic stability of peptide therapeutics. Peptides constructed from naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. By introducing D-amino acids, researchers can create peptidomimetics with significantly increased in-vivo half-lives and improved pharmacokinetic profiles. A precise understanding of the physical and chemical characteristics of H-D-Ser(Bzl)-OH.HCl is therefore essential for its effective handling, quality control, and successful integration into synthetic workflows.

Core Physicochemical Properties

The successful application of H-D-Ser(Bzl)-OH.HCl hinges on a thorough understanding of its fundamental properties, which dictate everything from storage conditions and solvent selection to reaction kinetics.

Chemical Identity and Structure

-

IUPAC Name: (2R)-2-amino-3-(benzyloxy)propanoic acid hydrochloride[2]

-

Synonyms: O-Benzyl-D-serine hydrochloride, H-D-Ser(OBzl)-OH HCl

-

CAS Number: 16839-90-2

-

Molecular Formula: C₁₀H₁₄ClNO₃[2]

-

Molecular Weight: 231.68 g/mol [2]

Figure 1: 2D structure of H-D-Ser(Bzl)-OH.HCl.

Tabulated Physicochemical Data

The following table summarizes key physical and chemical data for H-D-Ser(Bzl)-OH.HCl. These parameters are critical for designing experiments and ensuring the quality of the material.

| Property | Value | Significance in Application |

| Appearance | White to off-white crystalline solid | A primary visual indicator of purity; deviations may suggest contamination or degradation. |

| Melting Point | 188 - 192 °C (decomposes) | A sharp melting range is a classic indicator of high purity. Decomposition suggests thermal lability. |

| Optical Rotation | [α]²⁰/D ≈ -6.5° (c=1, H₂O) | Confirms the stereochemical integrity of the D-enantiomer, which is critical for its biological function in the final peptide. |

| Solubility | Soluble in water | Crucial for preparing aqueous solutions for reactions, purification, and analysis. |

| pKa | ≈ 2.2 (Carboxyl), ≈ 9.1 (Ammonium) | Approximate values based on amino acid structures. These dictate the molecule's charge state at various pH levels, impacting solubility, reactivity, and chromatographic/electrophoretic behavior. |

Analytical Characterization: A Multi-Pronged Approach

A robust analytical framework is necessary to validate the identity, purity, and stereochemical integrity of H-D-Ser(Bzl)-OH.HCl before its use in synthesis.

Spectroscopic Confirmation

¹H and ¹³C NMR spectroscopy are indispensable tools for structural verification.

-

¹H NMR (D₂O): Key expected signals include:

-

~7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~4.6 ppm (singlet, 2H): Benzylic methylene protons (-O-CH₂ -Ph).

-

~4.0-4.2 ppm (multiplet, 3H): Protons on the serine backbone (α-CH and β-CH₂).

-

Expert Insight: The acidic proton of the carboxylic acid and the ammonium protons will exchange with the deuterium in D₂O, causing their signals to disappear. This phenomenon helps in peak assignment.

-

-

¹³C NMR (D₂O): Characteristic signals are expected for:

-

~171 ppm: Carboxyl carbon.

-

~137 ppm, ~129 ppm, ~128 ppm: Aromatic carbons of the benzyl group.

-

~73 ppm: Benzylic methylene carbon.

-

~68 ppm: β-carbon of the serine backbone.

-

~55 ppm: α-carbon of the serine backbone.

-

FTIR provides confirmation of the key functional groups.

-

~3400-2500 cm⁻¹ (broad): Overlapping O-H stretch from the carboxylic acid and N-H stretch from the ammonium group.

-

~1740 cm⁻¹: Strong C=O stretch of the carboxylic acid.

-

~1600 cm⁻¹: N-H bending vibration.

-

~1100 cm⁻¹: C-O ether stretch.

-

~745 and 700 cm⁻¹: Characteristic C-H out-of-plane bends for a monosubstituted benzene ring.

Chromatographic Purity and Chiral Integrity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for assessing the chemical purity of amino acid derivatives.

Causality Behind Choices: This method is designed for robust separation of the polar main analyte from potential non-polar impurities (e.g., residual benzaldehyde) and polar impurities (e.g., un-benzylated D-serine). A C18 column provides excellent hydrophobic retention. The TFA in the mobile phase acts as an ion-pairing agent to improve peak shape for the charged analyte and maintains an acidic pH to suppress silanol interactions on the column.[3]

Materials:

-

H-D-Ser(Bzl)-OH.HCl sample

-

HPLC-grade water and acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), HPLC grade

-

C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with a UV detector

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in ACN.

-

-

Sample Preparation:

-

Prepare a stock solution by accurately dissolving the sample in Mobile Phase A to a concentration of approximately 1.0 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter to remove particulates.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 214 nm (for peptide backbone) and 254 nm (for the aromatic benzyl group).

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-3 min: 10% B

-

3-20 min: 10% to 80% B

-

20-23 min: 80% B

-

23.1-28 min: 10% B (Re-equilibration)

-

-

-

Self-Validating Data Analysis:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected at 214 nm.

-

The chromatogram at 254 nm serves as a confirmatory check, as any impurity lacking the benzyl group will have a significantly lower response at this wavelength. This dual-wavelength monitoring provides a higher degree of confidence in the purity assessment.

-

Figure 2: Standard workflow for RP-HPLC purity analysis.

Core Applications in Drug Discovery and Development

The utility of H-D-Ser(Bzl)-OH.HCl is centered on its role as a specialized building block in peptide synthesis.

-

Solid-Phase Peptide Synthesis (SPPS): This is the most common application. In SPPS, an amino acid chain is built sequentially on a solid resin support. H-D-Ser(Bzl)-OH.HCl, after N-terminal protection (typically with Fmoc or Boc), is coupled to the growing peptide chain. The benzyl ether is stable throughout the synthesis cycles but can be cleanly removed during the final cleavage step from the resin, which typically employs a strong acid cocktail (e.g., TFA with scavengers).[1]

-

Enhanced Enzymatic Stability: Peptides containing D-amino acids are poor substrates for most endogenous proteases, which are stereospecific for L-amino acid peptide bonds. Incorporating O-benzyl-D-serine into a peptide sequence can dramatically slow its rate of degradation in biological systems, a critical attribute for developing viable peptide drugs.

Safety and Handling Protocols

Based on available Safety Data Sheets (SDS), H-D-Ser(Bzl)-OH.HCl is not classified as a hazardous substance but requires standard laboratory precautions.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or under a chemical fume hood.[5]

-

Storage: Keep the container tightly closed and store in a cool, dry place to prevent moisture absorption and degradation.

-

First Aid: In case of eye or skin contact, flush immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation or symptoms persist.[5]

Conclusion

H-D-Ser(Bzl)-OH.HCl is a high-value reagent in the field of peptide chemistry, enabling the synthesis of complex and metabolically stable peptides for research and therapeutic development. Its effective use is predicated on a solid understanding of its physicochemical properties and the application of rigorous analytical controls to ensure its identity and purity. The protocols and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently utilize this important chiral building block in their synthetic endeavors.

References

-

Aapptec Peptides. H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt.[Link]

-

Master Organic Chemistry. Introduction to Peptide Synthesis.[Link]

-

PubChem - National Center for Biotechnology Information. H-D-Ser(Bzl)-OH.HCl.[Link]

-

ResearchGate. SYNTHESIS OF PEPTIDES OF l-SERINE.[Link]

-

Various. Amino Acid Derivatives for Peptide Synthesis.[Link]

Sources

A Technical Guide to the Strategic Incorporation of D-Amino Acids in Peptide Therapeutics: The Role of H-D-Ser(Bzl)-OH.HCl

Abstract

Peptide-based therapeutics offer remarkable specificity and low toxicity, yet their clinical translation is frequently hindered by rapid proteolytic degradation and potential immunogenicity. A cornerstone strategy to surmount these obstacles is the incorporation of non-proteinogenic D-amino acids. This guide provides an in-depth technical exploration of the role and application of D-amino acids in modern peptide drug design, with a specific focus on the versatile building block, O-Benzyl-D-serine hydrochloride (H-D-Ser(Bzl)-OH.HCl). We will dissect the fundamental principles of stereochemistry that confer enhanced stability, explore the impact on biological activity and immunogenicity, and provide validated, step-by-step protocols for the synthesis and analysis of D-amino acid-containing peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of D-amino acid chemistry to engineer more robust and effective peptide therapeutics.

Part 1: The Fundamental Principles of D-Amino Acid Stereochemistry in Peptides

Introduction to Chirality in Amino Acids

With the exception of achiral glycine, all proteinogenic amino acids are chiral molecules, existing as two non-superimposable mirror images known as enantiomers.[1] In virtually all higher organisms, biological systems exclusively synthesize and utilize the L-(levorotatory) form for ribosomal protein synthesis. The D-(dextrorotatory) form, while found in some bacterial cell walls and natural products, is largely absent from endogenous mammalian peptides and proteins.[1] This homochirality of L-amino acids is a critical determinant of protein structure and function.

Caption: Stereoisomers of Serine, illustrating the mirror-image relationship.

The "Mirror Image" Advantage: Proteolytic Resistance

The primary and most impactful advantage of incorporating D-amino acids is the profound increase in peptide stability against enzymatic breakdown.[2] Endogenous proteases, the enzymes responsible for peptide catabolism, have active sites that evolved with a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[1][3]

When a D-amino acid is introduced into a peptide sequence, its side chain projects in the opposite direction relative to an L-residue at the same position. This altered spatial arrangement creates a stereochemical mismatch, preventing the peptide from fitting correctly into the protease's active site.[3] This steric hindrance renders the adjacent peptide bonds resistant to enzymatic cleavage, effectively acting as a shield and dramatically extending the peptide's in vivo half-life.[2][4]

Sources

A Comprehensive Technical Guide to H-D-Ser(Bzl)-OH.HCl for Advanced Research and Development

This guide provides an in-depth technical overview of H-D-Ser(Bzl)-OH.HCl (O-Benzyl-D-serine hydrochloride), a critical building block for peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who require a thorough understanding of this compound's procurement, quality specifications, and application.

Introduction to H-D-Ser(Bzl)-OH.HCl: A Key Chiral Building Block

H-D-Ser(Bzl)-OH.HCl, with the CAS number 16947-44-9 for the D-isomer, is a protected form of the non-proteinogenic amino acid D-serine. The benzyl (Bzl) group protects the hydroxyl side chain of serine, preventing unwanted side reactions during peptide synthesis. This strategic protection is paramount in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, allowing for the specific and controlled formation of peptide bonds.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.

The incorporation of D-amino acids, such as D-serine, into peptide chains can confer unique and advantageous properties to the resulting peptides, including increased resistance to enzymatic degradation and novel biological activities. This makes H-D-Ser(Bzl)-OH.HCl a valuable reagent in the design of peptide-based therapeutics with improved pharmacokinetic profiles.

Supplier Landscape and Purity Specifications

The quality of H-D-Ser(Bzl)-OH.HCl is paramount for the successful synthesis of high-purity peptides. A multitude of chemical suppliers offer this compound, each with their own stated purity specifications. When selecting a supplier, it is crucial to look beyond the headline purity percentage and consider the analytical methods used for verification.

Leading Suppliers and Comparative Analysis

| Supplier | Stated Purity | Analytical Methods Often Cited |

| ≥98% | HPLC | |

| Lot-specific (refer to CoA) | HPLC | |

| Inquire for details | N/A | |

| ≥98% | HPLC | |

| ≥98.0% | Titration |

Note: This table is not exhaustive and researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

Critical Purity Specifications and Analytical Methods

A comprehensive Certificate of Analysis for H-D-Ser(Bzl)-OH.HCl should include data from a combination of the following analytical techniques to ensure identity, purity, and quality:

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of protected amino acids. It separates the main compound from any impurities, and the purity is typically reported as a percentage of the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure of the compound, confirming its identity and providing insights into potential impurities.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity.

-

Elemental Analysis (C, H, N): The percentage composition of carbon, hydrogen, and nitrogen is determined and compared to the theoretical values for the molecular formula of H-D-Ser(Bzl)-OH.HCl.

-

Optical Rotation: This measurement confirms the stereochemical identity of the D-enantiomer.

-

Water Content (Karl Fischer Titration): The presence of water can affect the accuracy of weighing and the stoichiometry of subsequent reactions.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of H-D-Ser(Bzl)-OH.HCl is in solid-phase peptide synthesis, particularly utilizing the Boc (tert-butyloxycarbonyl) protection strategy.[2][3] The benzyl group on the serine side chain is stable to the acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA) but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[4][5]

Boc-SPPS Workflow for Incorporation of H-D-Ser(Bzl)-OH

The following diagram illustrates the key steps in a typical Boc-SPPS cycle for the incorporation of a Boc-protected H-D-Ser(Bzl)-OH.

Caption: Workflow for Boc-SPPS incorporation of H-D-Ser(Bzl)-OH.

Detailed Experimental Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for coupling Boc-D-Ser(Bzl)-OH to a peptide-resin.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Ser(Bzl)-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Add a solution of 5% DIEA in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the neutralization step.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Coupling:

-

In a separate vessel, dissolve 3 equivalents of Boc-D-Ser(Bzl)-OH and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Monitoring the Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

Synthesis of H-D-Ser(Bzl)-OH.HCl

While commercially available, an understanding of the synthesis of H-D-Ser(Bzl)-OH.HCl is valuable for advanced applications and troubleshooting. A common synthetic route involves the protection of the amino group of D-serine, followed by benzylation of the side-chain hydroxyl group, and subsequent deprotection of the N-terminus and formation of the hydrochloride salt.

A representative synthesis approach involves the cesium carbonate-mediated benzylation of N-Boc-D-serine.[6]

Caption: A common synthetic pathway for H-D-Ser(Bzl)-OH.HCl.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the quality and integrity of H-D-Ser(Bzl)-OH.HCl.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at room temperature.[1] For long-term storage, refrigeration (2-8 °C) is recommended.

-

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7][8] Work in a well-ventilated area or under a fume hood.[8]

-

Safety: H-D-Ser(Bzl)-OH.HCl is generally not considered a hazardous substance, but it is good laboratory practice to handle it with care.[7] In case of contact, wash the affected area with plenty of water.[7] Consult the Material Safety Data Sheet (MSDS) for detailed safety information.[7][9]

Conclusion

H-D-Ser(Bzl)-OH.HCl is an indispensable tool for the synthesis of D-serine-containing peptides. A thorough understanding of its properties, supplier specifications, and application in SPPS is essential for researchers aiming to produce high-quality peptides for therapeutic and research purposes. By adhering to stringent quality control measures and employing optimized synthetic protocols, the full potential of this versatile chiral building block can be realized.

References

-

Aapptec Peptides. (n.d.). H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt. Retrieved from [Link]

- BenchChem. (2025, December). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.

- BenchChem. (2025). Stability Showdown: O-Acetyl Group Versus Standard Serine Protecting Groups in Peptide Synthesis.

-

My Skin Recipes. (n.d.). H-D-Ser(Bzl)-OH.HCl. Retrieved from [Link]

-

PubChem. (n.d.). H-Ser(Bzl)-OH.HCl. Retrieved from [Link]

-

Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

- Unnamed Source. (n.d.).

- Unnamed Source. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Unnamed Source. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Unnamed Source. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

Sources

- 1. H-D-Ser(Bzl)-OH.HCl [myskinrecipes.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to the Benzyl Protection of D-Serine

Introduction: The Strategic Imperative for Protecting D-Serine

In the landscape of drug development and peptide chemistry, D-serine is an amino acid of profound interest. Beyond its role as a protein constituent, it is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory[1]. This has positioned D-serine derivatives as valuable targets in neuroscience research and as key building blocks for novel therapeutics, including peptides with enhanced metabolic stability[2][].

However, the chemical manipulation of D-serine is complicated by its trifunctional nature: an amine (N-terminus), a carboxylic acid (C-terminus), and a primary hydroxyl group on its side chain. To achieve selective modification and prevent unwanted side reactions, such as polymerization during peptide synthesis, a robust strategy of protecting these functional groups is not just advantageous—it is essential[4]. This guide provides an in-depth technical examination of the benzyl (Bn) group, a cornerstone protecting group for the hydroxyl and carboxyl moieties of D-serine, offering field-proven insights into its application, underlying mechanisms, and strategic removal.

The Benzyl Group: A Chemist's Workhorse

The benzyl group is a mainstay in organic synthesis for its ideal balance of stability and selective cleavability. It forms ethers with hydroxyl groups and esters with carboxylic acids, both of which are robust enough to withstand a wide range of reaction conditions, including the mildly acidic and basic treatments used in standard peptide synthesis protocols[5][6]. Its primary virtue lies in its clean and mild removal, typically via catalytic hydrogenolysis, a method orthogonal to many other deprotection chemistries[5]. This makes the benzyl group an integral part of the Boc/Bzl protection scheme in Solid-Phase Peptide Synthesis (SPPS)[4][7][8].

Part 1: Protection of the D-Serine Side-Chain Hydroxyl Group

The most common strategy for protecting the hydroxyl group of serine is to convert it into a benzyl ether (O-benzyl-D-serine). This transformation effectively masks the nucleophilicity of the hydroxyl group, preventing acylation during peptide coupling steps.

Mechanism: The Williamson Ether Synthesis

The formation of the benzyl ether proceeds via the classic Williamson ether synthesis, an SN2 reaction[9][10]. The process involves two key steps:

-

Deprotonation: The serine hydroxyl group, being weakly acidic, is first deprotonated by a strong, non-nucleophilic base to form a more potent alkoxide nucleophile.

-

Nucleophilic Attack: The resulting alkoxide attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the C-O ether linkage.

Expert Insight: Causality Behind Reagent Selection

-

Base (Sodium Hydride, NaH): Sodium hydride is the base of choice for this reaction. As a strong, non-nucleophilic base, it quantitatively and irreversibly deprotonates the alcohol, driving the reaction forward without the risk of competing SN2 or E2 reactions with the benzyl halide[11][12].

-